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Cat. No.: B147182 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Methanediamine dihydrochloride (CH₂(NH₂)₂ · 2HCl), also known as diaminomethane

dihydrochloride, is a simple yet versatile organic compound. As the dihydrochloride salt of the

unstable parent compound methanediamine, it offers a stable source of the

methanediammonium cation for various chemical syntheses.[1] Understanding its

spectroscopic properties is crucial for its characterization, quality control, and for monitoring its

reactions in various applications, including as a reagent in the synthesis of primary amides of

peptides and amino acids. This technical guide provides a comprehensive overview of the

spectroscopic characteristics of methanediamine dihydrochloride, including Nuclear

Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Raman spectroscopy,

along with detailed experimental protocols.

Molecular and Physical Properties
Methanediamine dihydrochloride is a white, granular solid with a molecular weight of 118.99

g/mol .[2] It is soluble in water and exists as an acidic salt of an amine.[2]

Spectroscopic Data
A summary of the available spectroscopic data for methanediamine dihydrochloride is

presented below. It is important to note that while the existence of this data is documented,
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specific peak values from primary sources were not publicly available at the time of this writing.

The data presented here is based on information available in public databases and

computational predictions.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Spectroscopy

Due to the rapid exchange of the amine protons with deuterium in common NMR solvents like

D₂O, a simple ¹H NMR spectrum of methanediamine dihydrochloride is expected to show a

single peak for the methylene (CH₂) protons. The ammonium protons (-NH₃⁺) would likely

exchange with the solvent and might not be observed or would appear as a broad signal.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum of methanediamine dihydrochloride is expected to

show a single resonance corresponding to the central methylene carbon atom. The chemical

shift would be influenced by the two adjacent electron-withdrawing ammonium groups.

Nucleus
Predicted Chemical

Shift (ppm)
Multiplicity Notes

¹H ~3.5 - 4.5 Singlet

Methylene protons

(CH₂). Amine protons

may be broad or not

observed in protic

solvents.

¹³C ~60 - 70 Singlet
Methylene carbon

(CH₂).

Vibrational Spectroscopy
Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of methanediamine dihydrochloride, typically acquired using a KBr

pellet, will exhibit characteristic absorption bands corresponding to the various vibrational

modes of the molecule. Key expected absorptions include N-H stretching and bending
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vibrations of the ammonium groups, C-H stretching and bending of the methylene group, and

C-N stretching vibrations.

Predicted Wavenumber

(cm⁻¹)
Vibrational Mode Expected Intensity

3200 - 2800 N-H stretching (ammonium) Strong, Broad

3000 - 2850 C-H stretching (methylene) Medium

1600 - 1500 N-H bending (ammonium) Strong

1470 - 1450
C-H bending (scissoring,

methylene)
Medium

1150 - 1050 C-N stretching Medium

Note: The presence of hydrogen bonding can lead to broadening of the N-H stretching bands.

Raman Spectroscopy

Raman spectroscopy provides complementary information to FTIR. The Raman spectrum of

solid methanediamine dihydrochloride is expected to show signals for symmetric vibrations,

which may be weak or absent in the IR spectrum.

Predicted Raman Shift

(cm⁻¹)
Vibrational Mode Expected Intensity

3000 - 2850
C-H stretching (symmetric,

methylene)
Strong

1450 - 1430
C-H bending (scissoring,

methylene)
Medium

1100 - 1000 C-N stretching (symmetric) Strong

Mass Spectrometry
Due to the ionic and non-volatile nature of methanediamine dihydrochloride, standard

electron ionization mass spectrometry is not suitable. Techniques such as electrospray
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ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) would be more

appropriate. The expected mass spectrum would show a peak corresponding to the

methanediammonium dication [CH₂(NH₃)₂]²⁺ or, more likely, the protonated parent molecule

[CH₂(NH₃)(NH₂)]⁺ after in-source fragmentation or proton loss. Further fragmentation could

involve the loss of ammonia (NH₃).

m/z Proposed Fragment Notes

47.06 [CH₅N₂]⁺ Protonated methanediamine

30.05 [CH₄N]⁺ Loss of NH₃ from [CH₅N₂]⁺

Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.

NMR Spectroscopy (¹H and ¹³C)
Sample Preparation:

Weigh approximately 10-20 mg of methanediamine dihydrochloride.

Dissolve the sample in a suitable deuterated solvent (e.g., 0.5-0.7 mL of D₂O or DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrumentation and Parameters:

Spectrometer: A 400 MHz or higher field NMR spectrometer.

¹H NMR:

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-5 seconds.

Acquisition Time: 2-4 seconds.
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¹³C NMR:

Pulse Program: Proton-decoupled single-pulse experiment (e.g., zgpg30).

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Thoroughly dry spectroscopy-grade potassium bromide (KBr) in an oven at 110°C for several

hours and cool in a desiccator.

In an agate mortar, grind 1-2 mg of methanediamine dihydrochloride to a fine powder.

Add approximately 100-200 mg of the dried KBr to the mortar and gently mix with the sample

until a homogeneous mixture is obtained.

Transfer the mixture to a pellet die and press under vacuum (approximately 8-10 tons of

pressure) for several minutes to form a transparent or translucent pellet.

Instrumentation and Parameters:

Spectrometer: A standard FTIR spectrometer.

Technique: Transmission.

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans for the sample and the background (a pure KBr pellet or

empty beam path).
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Raman Spectroscopy
Sample Preparation:

Place a small amount of the crystalline methanediamine dihydrochloride powder onto a

microscope slide or into a capillary tube.

Instrumentation and Parameters:

Spectrometer: A Raman spectrometer equipped with a laser excitation source (e.g., 532 nm

or 785 nm).

Laser Power: Use the lowest laser power necessary to obtain a good signal-to-noise ratio to

avoid sample degradation.

Acquisition Time: 1-10 seconds per scan.

Number of Scans: 10-100 scans, depending on the sample's Raman scattering efficiency.

Spectral Range: Typically 100-3500 cm⁻¹.

Visualizations
Experimental Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of methanediamine dihydrochloride.
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Caption: Workflow for the spectroscopic analysis of methanediamine dihydrochloride.

Conclusion
This technical guide provides a foundational understanding of the spectroscopic properties of

methanediamine dihydrochloride. The presented data, based on available information and

theoretical predictions, serves as a valuable reference for researchers and professionals in

drug development and chemical synthesis. The detailed experimental protocols offer practical
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guidance for obtaining high-quality spectroscopic data for this compound. Further experimental

work is encouraged to populate the data tables with precise, experimentally-derived values.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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